Benzo(B)fluoranthene-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) that is derived from benzo(B)fluoranthene. This compound is notable for its potential mutagenic properties and its role in environmental pollution. It is classified under the broader category of PAHs, which are organic compounds composed of multiple aromatic rings. These compounds are of significant interest due to their occurrence in fossil fuels and their formation during incomplete combustion processes.
Benzo(B)fluoranthene-9,10-dihydrodiol is primarily sourced from environmental samples, particularly in areas with high levels of PAH contamination, such as urban environments and industrial sites. It can also be formed as a metabolite of benzo(B)fluoranthene, which itself is found in coal tar and cigarette smoke. The classification of this compound falls under the category of dihydrodiols, which are characterized by the presence of two hydroxyl groups (-OH) on adjacent carbon atoms in the aromatic ring structure.
The synthesis of benzo(B)fluoranthene-9,10-dihydrodiol typically involves the catalytic hydrogenation of benzo(B)fluoranthene. This process can be carried out under various conditions to optimize yield and purity.
Benzo(B)fluoranthene-9,10-dihydrodiol features a complex polycyclic structure with fused aromatic rings. The molecular formula is , indicating the presence of two hydroxyl groups.
Benzo(B)fluoranthene-9,10-dihydrodiol participates in various chemical reactions, particularly those involving electrophilic substitution due to the electron-rich nature of its aromatic system.
The mechanism of action for benzo(B)fluoranthene-9,10-dihydrodiol primarily involves its metabolic conversion into reactive species that can interact with cellular macromolecules such as DNA.
Benzo(B)fluoranthene-9,10-dihydrodiol has several important applications in scientific research:
Benzo[b]fluoranthene (BbF) undergoes metabolic activation primarily via cytochrome P450 (CYP) enzymes, forming reactive intermediates that drive its carcinogenicity. CYP1A1 and CYP1B1 are the dominant isoforms responsible for the initial epoxidation of BbF at the 9,10-bond, yielding the highly unstable Benzo[b]fluoranthene-9,10-epoxide. This epoxide is rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to form the stable Benzo[b]fluoranthene-9,10-dihydrodiol (9,10-diol-BbF) [1] [5]. Further CYP-mediated oxidation of 9,10-diol-BbF generates the ultimate carcinogen, Benzo[b]fluoranthene-9,10-diol-11,12-epoxide, which exhibits reactivity toward DNA nucleophiles due to its bay-region topology. This epoxide forms covalent adducts with deoxyguanosine, initiating mutagenic events [6] [8].
Table 1: CYP Enzyme Efficiency in BbF-9,10-diol Formation and Activation
CYP Isoform | Primary Role in BbF Metabolism | Key Metabolite Produced | Relative Activity |
---|---|---|---|
CYP1A1 | Initial epoxidation | BbF-9,10-epoxide | High |
CYP1B1 | Initial epoxidation | BbF-9,10-epoxide | Moderate |
CYP1A2 | Secondary oxidation | BbF-9,10-diol-11,12-epoxide | Low |
CYP3A4 | Alternative oxidation | Hydroxylated BbF | Minimal |
Competitive inhibition studies reveal that BbF and its dihydrodiols modulate CYP activities. For example, BbF potently inhibits CYP1B1-mediated 7-ethoxyresorufin-O-deethylase (EROD) activity (IC₅₀ <10 nM), suggesting self-regulation of its metabolic fate [2]. The stereochemistry of 9,10-diol-BbF influences its carcinogenic potential, with the trans-dihydrodiol configuration being the predominant biologically active form [6].
Rat liver 9000 × g supernatant (S9 fraction) provides a robust in vitro model for studying BbF metabolism, as it contains the full complement of CYP enzymes and mEH required for dihydrodiol biosynthesis. Incubation of BbF with rat hepatic S9 yields four primary hydroxylated metabolites: 5-OH-BbF, 6-OH-BbF, 4-OH-BbF, and 7-OH-BbF. Crucially, the trans-11,12-dihydrodiol is the principal dihydrodiol metabolite (∼68% of total diols), with minor amounts of trans-1,2-dihydrodiol (∼32%). Notably, the 9,10-dihydrodiol is not detectable, indicating regioselective oxidation away from the bay region [6].
Table 2: Metabolite Profile of BbF in Rat Hepatic S9 Fractions
Metabolite Type | Specific Metabolites | Relative Abundance (%) | Identification Method |
---|---|---|---|
Monohydroxylated | 5-OH-BbF, 6-OH-BbF | 45 | HPLC-UV, synthetic standards |
Monohydroxylated | 4-OH-BbF, 7-OH-BbF | 30 | HPLC-UV, synthetic standards |
Dihydrodiols | trans-11,12-dihydrodiol-BbF | 68 | MS, UV comparison to model compounds |
Dihydrodiols | trans-1,2-dihydrodiol-BbF | 32 | MS, UV spectroscopy |
Metabolite identification relies on chromatographic co-elution with synthetic standards and spectroscopic validation. For instance, the trans-1,2-dihydrodiol-BbF was confirmed by comparing its UV spectrum to the model compound 11-ethylidene-11H-benzo[b]fluorene [6]. The absence of 7b,8-dihydro-7,8-dihydroxy-BbF and 9,10-dihydrodiol-BbF underscores the S9 system's limitation in replicating in vivo tissue-specific metabolism.
In vitro systems (e.g., hepatic S9, recombinant enzymes) show distinct BbF metabolic profiles compared to in vivo models:
In vivo metabolism diverges significantly:
Table 3: In Vitro vs. In Vivo Metabolic Profiles of BbF
System Type | Key Metabolic Features | Major Dihydrodiol Metabolites | Bioactivation Relevance |
---|---|---|---|
Rat Liver S9 | Regioselective oxidation; no 9,10-diol | 11,12-dihydrodiol (68%) | Limited carcinogen activation |
Recombinant CYP1A1 | Efficient epoxidation at 9,10-bond | 9,10-dihydrodiol | High activation potential |
Mouse Skin (in vivo) | Tumorigenic 9,10-diol formation | 9,10-dihydrodiol, 11,12-dihydrodiol | Direct carcinogen generation |
S. capricornutum | Dioxygenase-driven dihydrodiols | 8,9-dihydrodiol, 11,12-dihydrodiol | Detoxification pathway |
Species-specific enzyme expression explains metabolic disparities. For example, human hepatic CYP1A2 contributes minimally to BbF activation (<5%), whereas murine systems show higher CYP1B1 involvement [5] [10]. Microsomal epoxide hydrolase activity also varies, with human tissues exhibiting slower diol formation than rodent models [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7